molecular formula C10H14ClN3 B1461560 4-Chloro-2-methyl-6-(piperidin-1-yl)pyrimidine CAS No. 94052-15-0

4-Chloro-2-methyl-6-(piperidin-1-yl)pyrimidine

Cat. No. B1461560
CAS RN: 94052-15-0
M. Wt: 211.69 g/mol
InChI Key: CEVUHJNQSSYUQQ-UHFFFAOYSA-N
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Description

“4-Chloro-2-methyl-6-(piperidin-1-yl)pyrimidine” is a chemical compound with the molecular formula C10H14ClN3. It has a molecular weight of 211.69 . This compound is part of the pyrimidine family, which are six-membered heterocyclic compounds containing two nitrogen atoms .


Synthesis Analysis

The synthesis of “this compound” involves several steps. One method involves the reaction of 2,4-dichloro-6-methylpyrimidine with N,N-diisopropyl ethyl amine and piperidine in tetrahydrofuran at 20°C . The reaction is stirred overnight, and the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string Cc1cc(Cl)nc(n1)N2CCCCC2 . This indicates that the compound contains a pyrimidine ring with a chlorine atom and a methyl group attached, as well as a piperidine ring.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight (211.69) and its molecular formula (C10H14ClN3) . It is a solid compound .

Scientific Research Applications

Quantum Chemical and Molecular Dynamics Simulation Studies

Studies have utilized quantum chemical calculations and molecular dynamics simulations to investigate the adsorption and corrosion inhibition properties of piperidine derivatives, including those related to 4-Chloro-2-methyl-6-(piperidin-1-yl)pyrimidine, on the corrosion of iron. These studies offer insights into the interaction of such compounds with metal surfaces, potentially contributing to the development of new corrosion inhibitors (Kaya et al., 2016).

Synthesis and Evaluation of Sigma-1 Receptor Antagonists

Research has focused on the synthesis of novel sigma-1 receptor antagonists based on the pyrimidine scaffold for treating neuropathic pain. This includes studies on derivatives of this compound, showing potential in pharmacological antineuropathic pain activity through in vitro and in vivo tests (Lan et al., 2014).

Antimicrobial and Antifungal Activity

Compounds containing the this compound structure have been synthesized and evaluated for their antimicrobial and antifungal activities. This research contributes to the search for new therapeutic agents against various microbial strains, potentially leading to the development of new classes of antibiotics (Merugu, Ramesh, & Sreenivasulu, 2010).

Anti-angiogenic and DNA Cleavage Activities

Investigations into novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have revealed significant anti-angiogenic and DNA cleavage activities. These findings suggest potential applications in anticancer therapy, highlighting the role of such derivatives in blocking the formation of blood vessels and affecting DNA integrity (Kambappa et al., 2017).

Neuroprotective Activity

Research into piperidinyl- and 1,2,3,6-tetrahydropyridinyl-pyrimidine derivatives has identified compounds with high affinity for the 5-HT1A receptor, exhibiting neuroprotective activity in models of cerebral ischemia. These studies highlight the therapeutic potential of these derivatives in neuroprotection and the treatment of neurological conditions (Kamei et al., 2005).

properties

IUPAC Name

4-chloro-2-methyl-6-piperidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3/c1-8-12-9(11)7-10(13-8)14-5-3-2-4-6-14/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVUHJNQSSYUQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654718
Record name 4-Chloro-2-methyl-6-(piperidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

94052-15-0
Record name 4-Chloro-2-methyl-6-(piperidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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